4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. Its synthesis and properties have been documented in scientific literature, including databases such as PubChem and ChemSpider, which provide detailed information on its chemical structure and properties .
The synthesis of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine typically involves multi-step organic reactions. Common methods include:
The reaction conditions (e.g., temperature, solvent choice) and purification techniques (like recrystallization or chromatography) are crucial for obtaining high yields and purity of the final product. The use of protective groups during synthesis may also be necessary to prevent undesired reactions at sensitive sites on the molecule.
Key structural data includes:
This structure features a chlorine atom, an iodine atom, and an amino group, which contribute to its biological activity.
The compound can undergo various chemical reactions typical for amines and halogenated compounds:
Reactions are generally performed under controlled conditions, with solvents like dimethyl sulfoxide or acetonitrile being common choices to enhance solubility and reactivity.
The mechanism of action for 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in signaling pathways.
Research indicates that compounds within this class may exhibit kinase inhibition properties, potentially affecting cell proliferation and survival pathways in cancer cells.
Relevant analyses would include melting point determination, spectral analysis (NMR, IR), and chromatography for purity assessment.
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine has potential applications in:
Research continues to explore its full therapeutic potential across various fields within medicinal chemistry.
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that combines pyrrole and pyrimidine rings. This framework serves as a versatile bioisostere for purine nucleobases, enabling targeted interactions with ATP-binding sites of kinases and other enzymatic targets [1] [8]. The scaffold's planar geometry facilitates π-π stacking interactions within hydrophobic protein pockets, while its nitrogen atoms provide hydrogen-bonding acceptors and donors crucial for molecular recognition. The specific regiochemistry of the [2,3-d] fusion distinguishes it from other isomers by positioning the pyrrole nitrogen at the 1-position, which influences both electronic distribution and synthetic accessibility. This molecular architecture underpins the scaffold's prevalence in pharmaceuticals, exemplified by FDA-approved agents like Tofacitinib (a JAK inhibitor) where the pyrrolopyrimidine core enables potent kinase modulation [1]. The inherent synthetic flexibility allows for regioselective functionalization at C-2, C-4, C-5, and C-7 positions, enabling rational optimization of pharmacological properties.
Halogen atoms serve as critical design elements in pyrrolopyrimidine chemistry due to their dual roles in directing synthetic transformations and enhancing target engagement. Chlorine at C-4 functions as an electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing nitrogen-based functionalities (e.g., amines, anilines) under mild conditions [1] . Studies demonstrate that HCl (0.1 equiv) in aqueous media accelerates C-4 amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines while minimizing solvolysis side products . In contrast, iodine at C-5 or aromatic positions acts as a sterically tunable handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). The synergistic combination of chlorine and iodine within a single molecule enables orthogonal derivatization pathways: the chlorine facilitates SNAr at C-4, while the iodine enables arylation or alkynylation at C-5. Additionally, heavy halogen atoms like iodine enhance membrane permeability through increased lipophilicity (cLogP +0.8–1.2 per I atom) and can form halogen bonds with carbonyl oxygen atoms in target proteins, as observed in kinase crystal structures [4] [7].
4-Aminopyrrolopyrimidines constitute a therapeutically significant subclass due to their ability to mimic adenine in kinase interactions. The 4-amino group serves as a hydrogen bond donor-acceptor pair that competitively occupies the kinase hinge region, disrupting ATP binding. Clinical candidates featuring this motif include kinase inhibitors targeting JAK, LIMK, ROCK, and EGFR pathways [5] [6] [8]. Structure-activity relationship (SAR) studies reveal that antitumor potency correlates with substitutions on the 4-amino group, where N-aryl or heteroaryl moieties enhance topoisomerase inhibition and microtubule disruption. For instance, compound 4.1.88 (Table 4) exhibits microtubule depolymerization at EC50 = 7.4 nM by integrating a 4-methoxy-N-methylaniline group onto the pyrrolo[3,2-d]pyrimidin-4-amine core [6]. The 4-amino functionality also provides a synthetic handle for introducing solubilizing groups (e.g., morpholine, piperazine) to optimize pharmacokinetic profiles. Beyond oncology, these derivatives show promise in treating inflammatory diseases, as evidenced by Tofacitinib derivatives where 4-N-cyclopropylamine confers JAK1/3 selectivity [1].
| Compound | Biological Target | IC50/EC50 | Key Structural Features |
|---|---|---|---|
| Tofacitinib | JAK1/JAK3 | 1–5 nM | 4-N-Cyclopropyl |
| 4.1.88 [6] | Microtubule polymerization | 7.4 nM | 4-N-(4-Methoxy-N-methylaniline) |
| 3a | Model kinase | 33.6 µM | 4-Anilino |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4